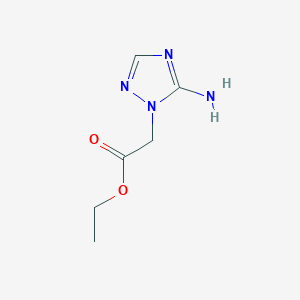

2-(5-アミノ-1H-1,2,4-トリアゾール-1-イル)酢酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate is a compound that includes a 1,2,4-triazol-1-yl skeleton . It’s part of a class of compounds known as 1,2,4-triazoles, which are of great importance in heterocyclic chemistry and are reported to possess diverse biological effects .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including Ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate, often involves the condensation reaction of relatively small and linear molecules with suitable reagents . Microwave technology has been used to develop a new protocol for the synthesis of these compounds, proving to be efficient and environmentally friendly .Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The mean planes of the phenyl and triazole rings are nearly perpendicular to one another as a result of the intra-molecular C-H⋯O and C-H⋯π (ring) interactions .科学的研究の応用

- 研究者らは、N-置換3-(5-アミノ-1H-1,2,4-トリアゾール-3-イル)プロパンアミドを調製するための2つの相補的な経路を提案し、実現しました。これらの方法は、コハク酸無水物、アミノグアニジン塩酸塩、およびさまざまなアミンなどの出発物質を必要とします。経路の選択は、アミンの求核性によって異なります。 得られた生成物は、創薬と有機合成において潜在的な用途を有しています .

- この化合物は、カチオンとアニオン間の広範な水素結合相互作用によって塩を形成します。これらの相互作用は、複雑な三次元ネットワークに寄与し、高密度、不感度、および熱安定性につながります。 このような特性は、材料科学とエネルギーマテリアル研究において関連しています .

- 5-アミノ-1H-1,2,4-トリアゾール-3-カルボヒドラジド部分を含む1,2,4-トリアゾールハイブリッドは、合成され、その細胞毒性活性を評価されました。これらの化合物は、MCF-7およびHCT-116細胞を含む腫瘍細胞株に対して、さまざまなレベルの細胞毒性を示します。 IC50値は、それらが抗がん剤としての可能性を示しています .

- 5-アミノ-1H-1,2,4-トリアゾール-3-カルボヒドラジドに基づくものを含む、新規な1,2,4-トリアゾール誘導体は、設計、合成され、その抗がん特性について評価されました。これらの化合物のいくつかは、がん細胞株に対して選択性を示しました。 それらの作用機序のさらなる探求が保証されます .

- 調製された1,2,4-トリアゾール(この化合物を含む)における環状プロトトロピック互変異性は、NMR分光法とX線結晶学を用いて研究されました。 互変異性を理解することは、反応性と生物活性を予測するために不可欠です .

3-(5-アミノ-1H-1,2,4-トリアゾール-3-イル)プロパンアミドの合成

複雑な3Dネットワークと熱安定性

腫瘍細胞に対する細胞毒性活性

1,2,4-トリアゾール誘導体の抗がん活性

互変異性研究

作用機序

Target of Action

Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole class of compounds Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . These compounds are believed to interact with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially influence their interaction with biological systems .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially influence their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .

Action Environment

The chemical properties of 1,2,4-triazole derivatives, such as their ability to form hydrogen bonds, could potentially be influenced by environmental factors .

生化学分析

Biochemical Properties

The exact role of Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate in biochemical reactions is not well-defined due to the lack of specific studies. They are capable of binding in the biological system, which could suggest that Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate may have similar interactions .

Molecular Mechanism

It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate might exert its effects at the molecular level through similar interactions.

特性

IUPAC Name |

ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-6(7)8-4-9-10/h4H,2-3H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEJVMPNXSEATK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340060-06-1 |

Source

|

| Record name | ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593022.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2593028.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B2593032.png)

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)